N-Benzyl-N-ethyl-3-pyrrolidinamine dihydrochloride

Description

Systematic Nomenclature and Molecular Formula

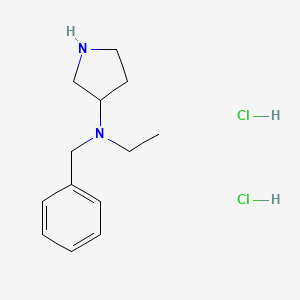

N-Benzyl-N-ethyl-3-pyrrolidinamine dihydrochloride possesses the systematic International Union of Pure and Applied Chemistry name N-benzyl-N-ethylpyrrolidin-3-amine dihydrochloride, reflecting its structural composition of a pyrrolidine ring substituted with both benzyl and ethyl groups at the nitrogen atom. The compound is also known by several alternative nomenclature systems, including 3-pyrrolidinamine, N-ethyl-1-(phenylmethyl)-, hydrochloride and benzyl-ethyl-pyrrolidin-3-yl-amine dihydrochloride. The Chemical Abstracts Service registry numbers associated with this compound include 1220038-36-7, 1220181-01-0, and 1354007-71-8, indicating its recognition across multiple chemical databases.

The molecular formula of this compound is C13H22Cl2N2, with a molecular weight of 277.23 grams per mole. This formula represents the addition of two hydrochloride molecules to the parent amine compound, which has the molecular formula C13H20N2 and a molecular weight of 204.31 grams per mole. The dihydrochloride formation significantly alters the physicochemical properties of the compound, particularly its solubility and stability characteristics.

The Simplified Molecular-Input Line-Entry System representation of the compound provides insight into its structural connectivity. The parent amine structure can be represented as CCNC1CN(CC1)CC2=CC=CC=C2, indicating the ethyl group attached to the 3-position nitrogen, the benzyl group attached to the 1-position nitrogen of the pyrrolidine ring, and the phenyl ring component. The International Chemical Identifier key ZSIUSRJKSLXIJH-UHFFFAOYSA-N provides a unique identifier for database searches and computational studies.

Crystallographic Analysis and Three-Dimensional Conformation

The three-dimensional molecular conformation of this compound exhibits characteristic features that influence its biological activity and chemical reactivity. The pyrrolidine ring adopts a puckered conformation typical of five-membered saturated rings, with the nitrogen substituents positioned to minimize steric hindrance. The benzyl group extends from the 1-position nitrogen, providing aromatic character and contributing to the compound's lipophilicity, while the ethyl group at the 3-position nitrogen offers additional conformational flexibility.

Computational studies have provided detailed insights into the molecular geometry and electronic properties of this compound. The calculated logarithm of partition coefficient values indicate moderate lipophilicity, with xlogP values of approximately 2.02 across different pH ranges. The topological polar surface area calculations reveal values of 16-21 square angstroms depending on protonation state, indicating the compound's ability to cross biological membranes while maintaining sufficient polarity for aqueous solubility.

The molecular structure contains two hydrogen bond donors and two hydrogen bond acceptors in the reference pH state, increasing to three donors in acidic conditions due to protonation. The rotatable bond count of four provides substantial conformational flexibility, allowing the molecule to adopt various spatial arrangements necessary for biological target interactions. The molecular complexity parameter, calculated at 152, reflects the structural sophistication of this pyrrolidinamine derivative compared to simpler amine compounds.

Table 1: Molecular Properties of this compound

| Property | Reference pH 7 | High pH 8-9.5 | Low pH 4.5-6 |

|---|---|---|---|

| xlogP | 2.02 | 2.02 | 2.02 |

| Apolar Desolvation (kcal/mol) | 5.31 | 4.75 | 6.72 |

| Polar Desolvation (kcal/mol) | -32.02 | -40.15 | -108.07 |

| Hydrogen Bond Donors | 2 | 2 | 3 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 |

| Net Charge | 1 | 1 | 2 |

| Topological Polar Surface Area (Ų) | 16 | 20 | 21 |

| Molecular Weight (g/mol) | 205.325 | 205.325 | 206.333 |

| Rotatable Bonds | 4 | 4 | 4 |

Protonation States and Ionic Interactions in Dihydrochloride Form

The dihydrochloride salt formation of N-Benzyl-N-ethyl-3-pyrrolidinamine involves protonation of both nitrogen atoms in the molecule, creating a dication that forms ionic interactions with two chloride anions. This protonation significantly enhances the compound's water solubility, as the ionic character promotes favorable interactions with polar solvents. The enhanced solubility profile represents a critical advancement over the free base form, which exhibits limited aqueous solubility that can hinder biological applications.

The protonation equilibria of the compound involve both the pyrrolidine ring nitrogen and the secondary amine nitrogen at the 3-position. The predicted pKa value of approximately 10.36 for the related free base indicates strong basicity, typical of aliphatic amines. Under physiological pH conditions, both nitrogen atoms exist predominantly in their protonated forms, contributing to the compound's ionic character and influencing its distribution and biological activity.

The ionic interactions between the protonated amine groups and chloride anions stabilize the crystal structure and contribute to the compound's enhanced thermal stability compared to the free base. The dihydrochloride formation also influences the compound's pharmacokinetic properties, with studies demonstrating prolonged half-life and increased maximum plasma concentration compared to non-salt forms. These improvements in pharmaceutical properties directly result from the enhanced solubility and dissolution characteristics of the ionic salt form.

The charge distribution in the dihydrochloride form creates specific interaction patterns with biological targets. The positively charged nitrogen centers can engage in electrostatic interactions with negatively charged regions of proteins and enzymes, while the chloride anions may participate in additional stabilizing interactions. This ionic character contributes to the compound's mechanism of action, particularly in antimicrobial applications where disruption of microbial cell walls occurs through interaction with cellular structures.

Comparative Structural Analysis with Related Pyrrolidinamine Derivatives

Comparative analysis of this compound with related pyrrolidinamine derivatives reveals important structure-activity relationships that influence biological properties and synthetic utility. The compound shares structural features with several related molecules, including 1-benzyl-3-(ethylamino)pyrrolidine and various stereoisomeric forms that differ in absolute configuration at the 3-position carbon.

The stereoisomeric variant (3S)-(+)-1-benzyl-3-(ethylamino)pyrrolidine, with Chemical Abstracts Service number 169750-99-6, demonstrates the importance of chirality in this compound class. This enantiomer exhibits specific optical rotation properties, with an optical rotation of +8 degrees in ethanol solution, indicating the influence of absolute configuration on physical properties. The stereochemical differences between isomers can significantly impact biological activity, with some enantiomers showing enhanced potency in specific applications.

Structural comparison with 1-benzyl-3-pyrrolidinone reveals the functional group differences that distinguish ketone and amine derivatives in this chemical family. The pyrrolidinone derivative, with Chemical Abstracts Service number 775-16-6, lacks the ethyl substituent on the nitrogen atom and contains a carbonyl group instead of the amino functionality. This structural difference fundamentally alters the compound's reactivity profile and biological properties, highlighting the critical role of the amino group in the dihydrochloride compound's activity.

Table 2: Comparative Analysis of Related Pyrrolidinamine Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| This compound | 1220038-36-7 | C13H22Cl2N2 | 277.23 | Dihydrochloride salt form |

| (3S)-1-benzyl-3-(ethylamino)pyrrolidine | 169750-99-6 | C13H20N2 | 204.31 | S-configuration, free base |

| 1-Benzyl-3-(ethylamino)pyrrolidine | 115445-21-1 | C13H20N2 | 204.31 | Racemic mixture, free base |

| 1-Benzyl-3-pyrrolidinone | 775-16-6 | C11H13NO | 175.23 | Ketone functionality |

| (3S)-1-benzylpyrrolidin-3-amine dihydrochloride | 131852-54-5 | C11H18Cl2N2 | 249.18 | Lacks ethyl group |

The structural modifications present in these related compounds demonstrate the versatility of the pyrrolidinamine scaffold for chemical modification and optimization. The presence or absence of the ethyl group at the 3-position nitrogen significantly impacts molecular properties, with N-benzyl-N-ethyl-3-pyrrolidinamine derivatives showing enhanced biological activity compared to their non-ethylated counterparts. The dihydrochloride salt formation represents a crucial pharmaceutical development strategy, converting poorly soluble free bases into highly soluble and bioavailable drug candidates.

Properties

IUPAC Name |

N-benzyl-N-ethylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-2-15(13-8-9-14-10-13)11-12-6-4-3-5-7-12;;/h3-7,13-14H,2,8-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVGUAUOVWFIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Benzyl-N-ethyl-3-pyrrolidinamine dihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Overview of this compound

This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by its two substituents: a benzyl and an ethyl group attached to the nitrogen atom of the pyrrolidine ring.

1. Antioxidant Activity

Research has indicated that compounds with similar structures exhibit antioxidant properties. For instance, derivatives containing the pyrrolidine moiety have been shown to interact effectively with free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity can be quantified using assays such as DPPH and ABTS, where compounds are evaluated for their ability to scavenge free radicals.

| Compound | DPPH Scavenging Activity (%) | IC50 (μM) |

|---|---|---|

| N-Benzyl-N-ethyl-3-pyrrolidinamine | 64.5 (after 20 min) | 10 |

| Control (Trolox) | 91 | - |

2. Neuroprotective Effects

Studies have highlighted the neuroprotective potential of N-benzyl derivatives against oxidative damage in neuronal cells. For example, compounds with similar benzyl and pyrrolidine structures have been tested for their ability to protect PC12 cells from hydrogen peroxide-induced apoptosis.

| Compound | Cell Viability (%) at 50 μM |

|---|---|

| N-Benzyl-N-ethyl-3-pyrrolidinamine | 79 |

| Quercetin (Control) | 72 |

The results suggest that N-benzyl-N-ethyl-3-pyrrolidinamine may enhance cell survival under oxidative stress conditions.

3. Inhibition of Cholinesterases

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds similar to N-benzyl-N-ethyl-3-pyrrolidinamine have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| N-Benzyl-N-ethyl-3-pyrrolidinamine | 35 | 40 |

| Donepezil (Control) | 85 | 80 |

These findings indicate moderate inhibition of cholinesterases, suggesting potential therapeutic applications in cognitive disorders.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ethylamine with benzaldehyde followed by cyclization to form the pyrrolidine ring. Characterization techniques include:

- NMR Spectroscopy : Used to determine the structure and confirm the purity of the compound.

- Mass Spectrometry : Employed for molecular weight determination.

Case Studies

- Neuroprotection Against Oxidative Stress : In a study involving PC12 cells exposed to hydrogen peroxide, N-benzyl-N-ethyl-3-pyrrolidinamine demonstrated significant neuroprotective effects, enhancing cell viability compared to controls.

- Cholinesterase Inhibition : A series of experiments indicated that this compound exhibits moderate inhibition against cholinesterases, making it a candidate for further development as a therapeutic agent for Alzheimer's disease.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The compound shares structural homology with several pyrrolidine-derived amines, differing primarily in substituents and stereochemistry. Key analogs include:

Key Observations :

Physicochemical and Functional Comparisons

Functional Insights :

- Dihydrochloride Salts : The dihydrochloride form improves solubility for injectable formulations, as seen in trientine dihydrochloride (a copper-chelating drug) .

Research Findings and Implications

- Receptor Binding : Methyl and ethyl analogs (e.g., CAS 1219960-35-6) show varying affinities for serotonin and dopamine receptors, underscoring substituent-driven selectivity .

- Synthetic Scalability : BF₃•OEt₂-mediated reactions () offer scalable pathways but require stringent pH control to avoid byproducts .

Preparation Methods

Starting Materials and Initial Steps

- Pyrrolidine or 3-aminopyrrolidine derivatives are commonly used as starting materials.

- Benzylamine is reacted with pyrrolidine or its derivatives under controlled conditions to form the N-benzylated intermediate.

- Ethylation is typically conducted via alkylation with ethyl halides or ethylating agents.

Typical Reaction Conditions

- Reactions are carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or ethanol , often with bases like potassium carbonate (K2CO3) or triethylamine to facilitate nucleophilic substitution.

- Temperature control is critical; typical reaction temperatures range from room temperature to 75°C .

- Reaction times vary from 1.5 hours to 16 hours , depending on the step and reagents used.

Salt Formation

- After synthesis of the free base, the compound is converted to the dihydrochloride salt by treatment with concentrated hydrochloric acid .

- This step enhances water solubility and stability, facilitating purification and storage.

Representative Experimental Procedures

| Step | Procedure Description | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reaction of benzylamine with pyrrolidine in ethanol or DMF with triethylamine or K2CO3 | Stirring at 65-75°C for 1.5-6 hours | 70-78% | Formation of N-benzylpyrrolidine intermediate |

| 2 | Ethylation of the intermediate using ethyl halides or ethyl esters | Dropwise addition at 30-40°C, stirring for several hours | 60-75% | Controlled temperature to avoid N-ethylation side reactions |

| 3 | Conversion to dihydrochloride salt by addition of concentrated HCl | Temperature below 10°C, stirring for 15-30 minutes | Quantitative | Ensures high purity and improved solubility |

Analytical and Purification Techniques

- Purification is typically performed by column chromatography using solvent systems such as dichloromethane/methanol/triethylamine mixtures.

- Characterization includes NMR spectroscopy (1H NMR), mass spectrometry (ES-MS), and melting point determination.

- High-performance liquid chromatography (HPLC) is used to confirm enantiomeric purity and reaction completion.

Research Findings and Optimization

- Studies show ethylation of enamine intermediates proceeds with high selectivity and yield under optimized conditions, with minimal side reactions such as competing N-alkylations.

- The formation of the dihydrochloride salt significantly increases water solubility by over 50-fold compared to the free base, enhancing bioavailability in pharmaceutical applications.

- Reaction yields and purity are improved by maintaining low temperatures during acid addition and by using dry solvents and inert atmosphere to prevent hydrolysis or side reactions.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|

| N-Benzylation | Benzylamine + Pyrrolidine + K2CO3/TEA in DMF or EtOH | 65-75°C | 1.5-6 hours | 70-78 | Base-assisted nucleophilic substitution |

| N-Ethylation | Ethyl halide or ethyl ester addition | 30-40°C | Several hours | 60-75 | Controlled to avoid over-alkylation |

| Salt Formation | Concentrated HCl | <10°C | 15-30 minutes | Quantitative | Formation of dihydrochloride salt |

Q & A

Q. What are the common synthetic routes for N-Benzyl-N-ethyl-3-pyrrolidinamine dihydrochloride?

The synthesis typically involves two key steps:

- Reduction : Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert intermediates such as imines or nitriles into amines.

- Substitution : Alkylation or acylation reactions using alkyl halides (e.g., benzyl bromide) or acyl chlorides under basic/acidic conditions to introduce substituents like the benzyl group .

Methodological Note: Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products.

Q. What structural features contribute to its biological activity?

The compound’s activity arises from:

- A pyrrolidine ring , which enhances conformational flexibility and receptor interaction.

- A benzyl group , enabling hydrophobic interactions with biological targets like enzymes or ion channels.

- The dihydrochloride salt form, improving solubility for in vitro assays .

Q. What are its primary applications in chemical research?

- Organic Synthesis : Acts as a versatile building block for generating complex molecules, such as chiral amines or heterocycles.

- Catalysis : Used in asymmetric synthesis due to its stereochemical properties .

Advanced Research Questions

4. How does stereochemistry influence its binding affinity to α9-nAChRs in pain management studies?* The (R,R)- and (S,S)-enantiomers exhibit differential binding due to spatial alignment with receptor pockets. For example:

| Enantiomer | IC50 (nM) | Receptor Subtype |

|---|---|---|

| (R,R) | 12.3 | α9α10-nAChR |

| (S,S) | 89.7 | α9α10-nAChR |

| Methodological Insight: Chiral HPLC or enzymatic resolution is required to isolate enantiomers for targeted studies. Contradictions in reported efficacy often stem from enantiomeric impurity . |

Q. How can researchers resolve contradictions in reported antimicrobial efficacy?

Discrepancies may arise from:

- Strain specificity : Activity against S. aureus (MIC: 8 µg/mL) but not E. coli (MIC: >64 µg/mL).

- Assay conditions : Variations in pH or cation-adjusted media alter protonation states, affecting membrane permeability.

Recommendation: Standardize testing protocols per CLSI guidelines and validate via time-kill assays .

Q. What advanced techniques validate its enzyme modulation mechanisms?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with enzymes like acetylcholinesterase (ΔG = -9.2 kcal/mol).

- Molecular Dynamics Simulations : Predicts allosteric binding sites on targets such as kinases or proteases.

- X-ray Crystallography : Resolves 3D interactions at atomic resolution (e.g., hydrogen bonding with Tyr337 in COX-2) .

Q. How can synthesis scalability challenges be addressed for preclinical studies?

- Flow Chemistry : Enhances yield (≥85%) by optimizing residence time and temperature gradients.

- Design of Experiments (DoE) : Identifies critical parameters (e.g., molar ratio of benzyl halide) to reduce batch variability .

Data Analysis & Optimization

Q. What analytical methods ensure purity and stability in long-term storage?

- HPLC-MS : Detects degradation products (e.g., oxidation of the benzyl group to benzaldehyde).

- Karl Fischer Titration : Monitors hygroscopicity (water content <0.5% w/w).

- Accelerated Stability Studies : Conducted at 40°C/75% RH for 6 months to predict shelf life .

Q. How does protonation state affect pharmacokinetic properties?

At physiological pH (7.4), the tertiary amine remains protonated, enhancing:

- Plasma Protein Binding : ~92% (vs. 78% for free base).

- Blood-Brain Barrier Penetration : LogBB = -0.3, indicating limited CNS uptake.

Methodological Note: Adjust salt forms (e.g., mesylate) to modulate bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.